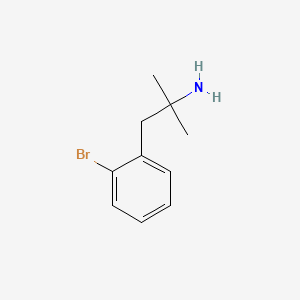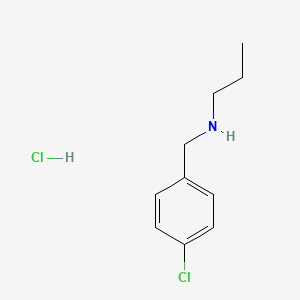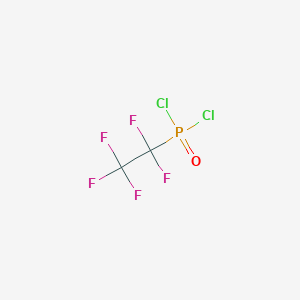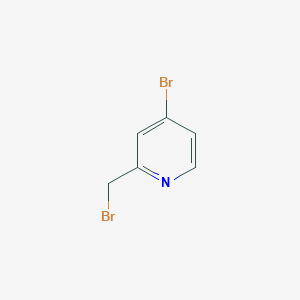
4-Bromo-2-(bromomethyl)pyridine
Descripción general
Descripción
“4-Bromo-2-(bromomethyl)pyridine” is a type of substituted pyridine . It is used as a starting material in the synthesis of crown-ester-bipyridines and viologens via sodium or nickel reductive coupling, side chain oxidation, and esterification .
Synthesis Analysis
The synthesis of “this compound” involves brominating a pyrene solution in carbon tetrachloride (CCl4) using a bromine solution in carbon tetrachloride for 2 hours and stirring until the red solution turns yellow again . This is followed by extraction with water .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCc1cc(Br)ccn1 . The InChI representation is 1S/C6H6BrN/c1-5-4-6(7)2-3-8-5/h2-4H,1H3 . The molecular weight is 172.02 . Chemical Reactions Analysis
“this compound” reacts with 1,2-ethanediamine and 1,3-propanediamine to form the corresponding diamines .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a refractive index ofn20/D 1.556 , a density of 1.450 g/mL at 25 °C , and a molecular weight of 172.02 .
Aplicaciones Científicas De Investigación
Metal-Binding Domains
4-Bromo-2-(bromomethyl)pyridine has been utilized in synthesizing ligands with metal-binding domains. In a study, a ligand featuring dipyrazolylpyridine and dipicolylamine metal-binding domains was synthesized using a derivative of this compound. This ligand, when treated with palladium or platinum, formed complexes that underwent thermal spin transitions, demonstrating significant potential in the development of spin-crossover materials (Tovee et al., 2010).
Suzuki Cross-Coupling Reactions
This compound plays a crucial role in the synthesis of novel pyridine derivatives through Suzuki cross-coupling reactions. This process has been explored for the creation of chiral dopants for liquid crystals and the development of compounds with anti-thrombolytic, biofilm inhibition, and haemolytic activities. Notably, some synthesized compounds demonstrated significant biological activities, highlighting the versatility of this compound in medicinal chemistry (Ahmad et al., 2017).
Time-Resolved Fluorescence Immunoassay
In the field of biochemical analysis, this compound has been used to prepare a bifunctional chelate intermediate for time-resolved fluorescence immunoassays (TRFIA). This application is critical for enhancing the accuracy and sensitivity of immunoassays, which are widely used in clinical diagnostics and research (Li-hua, 2009).
Synthesis of Natural Alkaloids
Another significant application of this compound is in the total synthesis of natural alkaloids like variolin B and deoxyvariolin B. These alkaloids have potential pharmacological importance. The compound enables selective and sequential palladium-mediated functionalization, which is crucial in complex organic syntheses (Baeza et al., 2010).
Production of Functional Pyridines
This compound is instrumental in synthesizing various functional pyridines. For example, it has been used to create 2,4-disubstituted pyridines, a class of compounds with broad applications in medicinal chemistry and material science. These syntheses often involve unique reactions like the 'halogen dance', showcasing the diverse chemical reactivity of this compound (Duan et al., 2004).
Safety and Hazards
“4-Bromo-2-(bromomethyl)pyridine” is considered hazardous. It may cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Mecanismo De Acción
Target of Action
It is a substituted pyridine and is known to react with diamines such as 1,2-ethanediamine and 1,3-propanediamine to form the corresponding diamines .
Mode of Action
The compound interacts with its targets through a chemical reaction. In the presence of diamines, 4-Bromo-2-(bromomethyl)pyridine undergoes a reaction to form corresponding diamines . The bromomethyl group in the compound likely serves as a leaving group, facilitating the formation of a new bond with the nitrogen atom in the diamine.
Biochemical Pathways
The compound can participate in the synthesis of various complex molecules, indicating its potential role in modifying biochemical pathways .
Result of Action
The molecular and cellular effects of this compound’s action depend on the context of its use. In synthetic chemistry, it serves as a building block for the formation of more complex molecules .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other reactive species. For instance, its reactivity with diamines suggests that it might be sensitive to the presence of nucleophiles in its environment .
Propiedades
IUPAC Name |
4-bromo-2-(bromomethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2N/c7-4-6-3-5(8)1-2-9-6/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHJWVUGJNQQDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Br)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

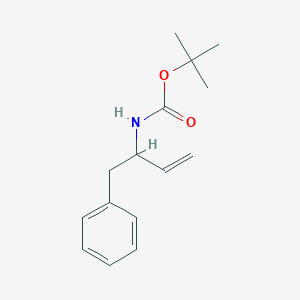
![7-methyl-3H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B3075504.png)
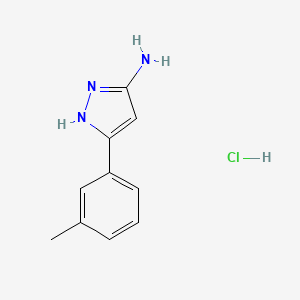
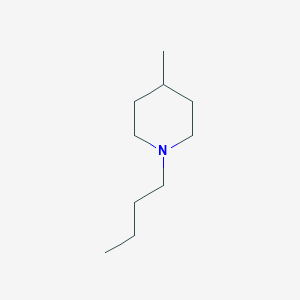
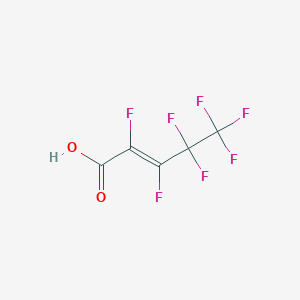
![Dimethyl 2-[(3-{[3-methoxy-1-(methoxycarbonyl)-3-oxopropyl]amino}propyl)amino]succinate](/img/structure/B3075547.png)

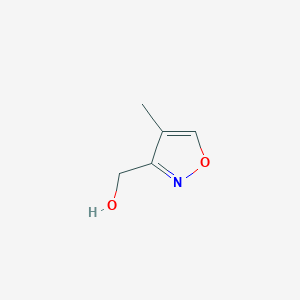
![2,6-Bis[(E)-4-(diphenylamino)styryl]naphthalene](/img/structure/B3075560.png)

